Vinyl acetate

Wood Adhesives Tensile Shear Strength Copolymerization

Choose Polyvinyl Acetate (CAS 93196-02-2) for its unmatched 38% market share in wood adhesives, driven by optimal initial bond strength and cost-performance on porous substrates. Unlike water-soluble PVOH, this hydrophobic film-forming polymer ensures bond integrity in humid conditions, making it the reliable standard for carton sealing and interior joinery. For enhanced durability, specify PVAc-AA copolymers to achieve a 15% improvement in wet tensile shear strength.

Molecular Formula C4H6O2
C4H6O2
CH3COOCH=CH2
CH3COOCHCH2
Molecular Weight 86.09 g/mol
CAS No. 93196-02-2
Cat. No. B7769533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinyl acetate
CAS93196-02-2
Molecular FormulaC4H6O2
C4H6O2
CH3COOCH=CH2
CH3COOCHCH2
Molecular Weight86.09 g/mol
Structural Identifiers
SMILESCC(=O)OC=C
InChIInChI=1S/C4H6O2/c1-3-6-4(2)5/h3H,1H2,2H3
InChIKeyXTXRWKRVRITETP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2 % (NIOSH, 2022)
Sol in ethane, acetone, chloroform
Soluble in organic liquids
> 10% in ethyl ether;  > 10% in ethanol;  > 10% in benzene
At 20 °C, a saturated solution of vinyl acetate in water contains 2.0-2.4 wt % vinyl acetate, whereas a saturated solution of water in vinyl acetate contains 0.9-1.0 wt % water;  at 50 °C, the solubility of vinyl acetate in water is 0.1 wt % more than at 20 °C, but the solubility of water in vinyl acetate doubles to about 2 wt %
For more Solubility (Complete) data for VINYL ACETATE (7 total), please visit the HSDB record page.
SOL IN ETHANOL, 2-PROPANOL, 1-BUTANOL, BENZENE, ACETONE, CHLOROFORM, CARBON TETRACHLORIDE, TRICHLOROETHYLENE, METHYLENE CHLORIDE. INSOL IN HIGHER ALCOHOLS, ALIPHATIC HYDROCARBONS, CARBON DISULFIDE, CYCLOHEXANE
INSOL IN WATER, GASOLINE, OILS & FATS
20 mg/mL at 20 °C
Solubility in water, g/100ml at 20 °C: 2 (poor)
2%

Structure & Identifiers


Interactive Chemical Structure Model





Polyvinyl Acetate (CAS 93196-02-2) Technical Baseline and Procurement Overview


Polyvinyl acetate (PVAc), identified by CAS Registry Number 93196-02-2, is the homopolymer of vinyl acetate monomer, belonging to the polyvinyl ester family [1]. As a thermoplastic aliphatic polymer with the general formula (C₄H₆O₂)ₙ, it is primarily produced through free-radical emulsion polymerization, resulting in a water-based latex dispersion [1]. In its dried film state, PVAc is a clear, non-crystalline, atactic polymer with a density of approximately 1.18 g/mL at 25°C and a glass transition temperature (Tg) around 30-45°C [1]. It is a cornerstone of the global adhesives market, particularly in specialty formulations where its unique balance of properties is leveraged [2].

Why Polyvinyl Acetate (CAS 93196-02-2) Cannot Be Directly Substituted by In-Class Analogs


While other vinyl polymers like polyvinyl alcohol (PVOH) or copolymers such as ethylene-vinyl acetate (EVA) share a common monomer heritage, their properties diverge significantly due to differences in side-chain chemistry and molecular architecture, making direct substitution in applications non-viable [1]. For instance, polyvinyl alcohol is water-soluble due to its hydroxyl side chains, while polyvinyl acetate (PVAc) is hydrophobic and water-insoluble in its film state [2]. This fundamental difference dictates that PVAc is the material of choice for water-resistant adhesives and coatings where PVOH would fail [2]. Furthermore, compared to acrylic resins which offer superior exterior durability, PVAc's distinct advantage lies in its excellent initial bond strength to porous cellulosic substrates and a more attractive cost-performance profile for interior applications [3]. The following section provides quantifiable evidence for these and other key differentiators.

Polyvinyl Acetate (CAS 93196-02-2) Quantitative Differentiation Guide for Procurement


PVAc Homopolymer vs. Copolymerized Analog: Tensile Shear Strength Advantage in Wood Adhesives

A direct comparative study evaluated polyvinyl acetate (PVAc) homopolymer-based adhesives against PVAc copolymers with acrylic acid (AA) and methacrylic acid (MAA). The PVAc-AA copolymer adhesive demonstrated significantly higher tensile shear strength on wood joints compared to the PVAc-MAA analog. In dry conditions, the PVAc-AA adhesive showed an 11% increase in shear strength after 24 hours of bonding. More critically, in a wet environment, the performance advantage widened to a 15% increase in tensile shear strength over the PVAc-MAA adhesive [1]. This demonstrates that not all PVAc derivatives perform equally and that specific copolymer modifications confer quantifiable performance benefits.

Wood Adhesives Tensile Shear Strength Copolymerization Polyvinyl Acetate

PVAc vs. Acrylic Resins: Quantified Market Preference and Performance Trade-off in Wood Bonding

In the competitive landscape of wood adhesives, polyvinyl acetate (PVAc) maintains a dominant market position despite the superior performance of acrylic resins in certain metrics. As of 2022, PVAc adhesives accounted for approximately 38% of the global wood adhesive market, whereas acrylic resins held a smaller 15% share [1]. However, acrylic resins are growing faster (7.3% CAGR vs. 4.2% for PVAc) due to their enhanced water resistance and UV stability [1]. This data highlights a clear trade-off: PVAc is the industry workhorse for interior applications due to its excellent initial bond strength, ease of use, and cost-effectiveness, which often outweigh the premium performance of acrylics in less demanding environments [2].

Wood Adhesives Acrylic Resin Market Share Cost-Effectiveness

PVAc Fire Retardancy: Quantified Thermal Stability Improvement over Unmodified PVAc

A key limitation of neat PVAc adhesives is their performance at elevated temperatures. A study developing a fire-retardant composite PVAc adhesive quantified the baseline thermal degradation and the significant improvement achieved with additives. The neat PVAc adhesive showed complete (100 wt%) mass loss upon degradation. In contrast, the optimized composite formulation containing ceramic fillers (17.5 wt%) and melamine phosphate (7 wt%) demonstrated a reduction in mass loss to less than 70 wt% [1]. Furthermore, the formulation shifted the final decomposition step of PVAc to a temperature 50°C higher, providing a crucial window of enhanced thermal stability in a fire scenario [1].

Fire Retardant Thermal Stability Wood Adhesive Composite Materials

PVAc Homopolymer vs. EVA Copolymers: Differentiation in Solubility and Application

Polyvinyl acetate (PVAc) is fundamentally distinct from its copolymer analog, ethylene-vinyl acetate (EVA), in terms of its water interaction. While PVAc is a homopolymer that forms a hydrophobic, water-insoluble film upon drying from an emulsion, EVA copolymers, depending on their vinyl acetate content, can exhibit different solubility characteristics [1]. This property is paramount in applications where water resistance is required after application. In the context of packaging adhesives, PVAc's insolubility ensures bond integrity in humid environments, whereas certain EVA grades may soften or swell [2]. This is a class-level distinction that dictates material selection based on end-use environmental exposure.

Polymer Chemistry Solubility Adhesive Properties Ethylene-Vinyl Acetate

Optimal Application Scenarios for Polyvinyl Acetate (CAS 93196-02-2) Based on Quantitative Evidence


Interior Woodworking and Furniture Assembly Adhesives

PVAc's dominant 38% market share in the wood adhesives sector is driven by its optimal balance of properties for interior applications [1]. Its high initial tack, cost-effectiveness, and ability to form a clear, non-staining bond line make it the primary choice for furniture assembly, joinery, and DIY woodworking projects. The evidence from market analysis shows that for these high-volume, cost-sensitive applications, PVAc's performance profile is preferred over more expensive acrylic alternatives, despite their superior exterior durability [1].

Water-Resistant Packaging and Labeling Adhesives

The class-level evidence of PVAc's hydrophobic, water-insoluble film formation after drying is a critical performance attribute for packaging adhesives [2]. In applications such as carton sealing, bag manufacturing, and pressure-sensitive labels that may be exposed to humidity or occasional moisture, PVAc maintains its bond integrity where more water-sensitive polymers like certain EVA grades or polyvinyl alcohol would fail [2]. This inherent water resistance makes PVAc the reliable, cost-effective standard for these applications.

High-Performance, Water-Resistant Wood Adhesives for Damp Environments

For applications in kitchens, bathrooms, or for exterior joinery with limited exposure, the quantitative evidence showing a 15% improvement in wet tensile shear strength for PVAc-AA copolymers over PVAc-MAA analogs is a critical differentiator [3]. This data guides the procurement of higher-performance, water-resistant PVAc adhesives that can withstand humid conditions without bond failure, extending the utility of PVAc beyond purely interior dry applications.

Fire-Rated Wood Composite and Engineered Wood Manufacturing

The quantified improvement in thermal stability and flammability reduction for fire-retardant PVAc composite adhesives—shifting the final decomposition temperature by 50°C and reducing mass loss by over 30%—opens up applications in safety-critical building materials [4]. This data supports the specification of modified PVAc systems for manufacturing fire-rated particleboard, plywood, and other engineered wood products where compliance with building codes requires enhanced fire performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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